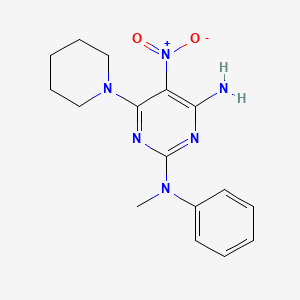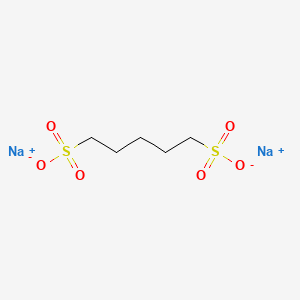
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the anthracene core. It is used in various chemical reactions and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride typically involves the reaction of 2-methyl-9,10-dioxo-9,10-dihydroanthracene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction mixture is usually cooled to maintain a low temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products efficiently .
化学反应分析
Types of Reactions
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, where it can be reduced to anthracene derivatives or oxidized to form different quinone structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various anthracene derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity .
相似化合物的比较
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-1-sulfonyl chloride: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-9,10-dioxo-9,10-dihydroanthracene: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group. This combination provides distinct reactivity and applications compared to other similar compounds .
属性
CAS 编号 |
4025-70-1 |
|---|---|
分子式 |
C15H9ClO4S |
分子量 |
320.7 g/mol |
IUPAC 名称 |
2-methyl-9,10-dioxoanthracene-1-sulfonyl chloride |
InChI |
InChI=1S/C15H9ClO4S/c1-8-6-7-11-12(15(8)21(16,19)20)14(18)10-5-3-2-4-9(10)13(11)17/h2-7H,1H3 |
InChI 键 |
UNKDMONJRYEFLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


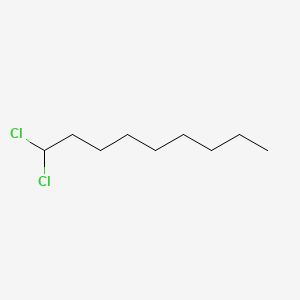
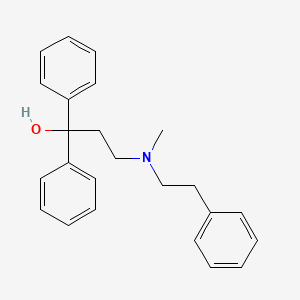


![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
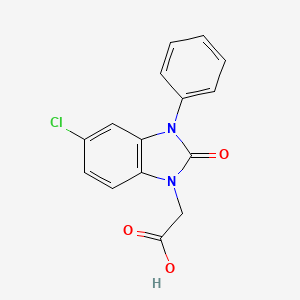

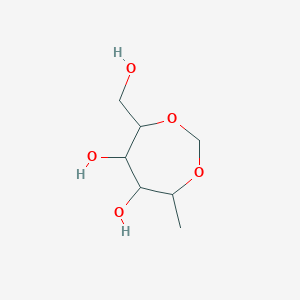

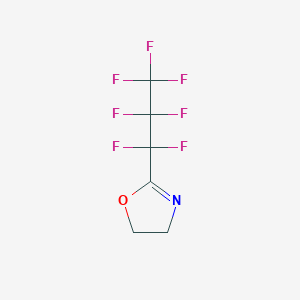
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
